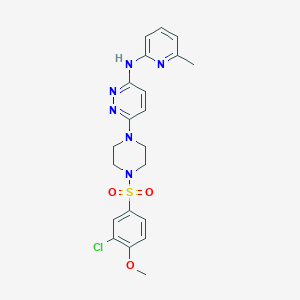

6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O3S/c1-15-4-3-5-19(23-15)24-20-8-9-21(26-25-20)27-10-12-28(13-11-27)32(29,30)16-6-7-18(31-2)17(22)14-16/h3-9,14H,10-13H2,1-2H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLBHVMFHMSFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 437.9 g/mol. The structural features include a piperazine ring, a pyridazine moiety, and a sulfonamide group that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN5O3S |

| Molecular Weight | 437.9 g/mol |

| CAS Number | 1219906-65-6 |

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives containing the pyridazine ring have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group is known to enhance the compound's interaction with target proteins involved in cancer progression.

The proposed mechanism involves the inhibition of specific kinases or enzymes that are crucial for cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is essential for rapidly dividing cells such as cancer cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example:

- Breast Cancer (MCF-7) : IC50 values indicating significant growth inhibition.

- Lung Cancer (A549) : Induction of apoptosis was observed at higher concentrations.

Case Studies

- Study on Anticancer Efficacy : A study published in Cancer Research explored the effects of similar sulfonamide derivatives on breast cancer cells, showing a dose-dependent inhibition of cell proliferation and increased apoptosis markers .

- Kinase Inhibition Profile : Research indicated that compounds with similar piperazine and pyridazine structures inhibited specific kinases involved in tumor growth, suggesting a potential role as targeted therapies .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. The sulfonamide group is known for its ability to inhibit specific enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of related sulfonamide derivatives on cancer cell lines, demonstrating that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the piperazine moiety has been linked to antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assays

In a study assessing various piperazine derivatives, compounds similar to 6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine showed promising results against Staphylococcus aureus and Escherichia coli. The disc diffusion method confirmed significant zones of inhibition, indicating effective antibacterial activity.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly for acetylcholinesterase (AChE). Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.

Case Study: AChE Inhibition

Research has demonstrated that structurally similar compounds exhibit potent AChE inhibitory activity. This inhibition can enhance cholinergic transmission, providing a therapeutic avenue for cognitive disorders.

Molecular Docking Studies

Computational studies, including molecular docking, have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how the compound interacts at the molecular level, guiding further experimental validation.

Insights from Docking Studies

Docking simulations suggest that 6-(4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-N-(6-methylpyridin-2-yl)pyridazin-3-amine can effectively bind to active sites of target proteins involved in cancer and microbial resistance pathways.

Potential in Drug Development

Given its diverse biological activities, this compound is a candidate for drug development initiatives aimed at addressing unmet medical needs in oncology and infectious diseases.

Comparison with Similar Compounds

Research Implications

- Target Compound Advantages :

- Future Directions :

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound features a pyridazin-3-amine core substituted at position 6 with a 4-((3-chloro-4-methoxyphenyl)sulfonyl)piperazine group and at position 3 with a 6-methylpyridin-2-amine moiety. Retrosynthetic disconnection suggests two primary fragments:

- 6-Chloropyridazin-3-amine (or halogenated analog) for nucleophilic displacement with piperazine.

- 4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazine as the sulfonamide donor.

- 6-Methylpyridin-2-amine for final coupling.

Key Intermediates and Their Synthesis

6-Chloropyridazin-3-amine Derivatives

Halogenated pyridazines are typically prepared via cyclization of 1,4-diketones with hydrazine. For example, 3,6-dichloropyridazine can be selectively aminated at position 3 using ammonia under high pressure, leaving position 6 as a reactive site for subsequent substitutions.

4-((3-Chloro-4-Methoxyphenyl)Sulfonyl)Piperazine

This intermediate is synthesized through sulfonylation of piperazine with 3-chloro-4-methoxybenzenesulfonyl chloride. The reaction is conducted in dichloromethane with triethylamine as a base, achieving near-quantitative yields.

6-Methylpyridin-2-Amine

Commercial availability makes this fragment readily accessible, though alternative routes involve Hofmann degradation of 6-methylpicolinamide or catalytic amination of 2-bromo-6-methylpyridine.

Synthetic Routes and Optimization

Sequential Substitution Approach

Step 1: Amination of 6-Chloropyridazin-3-amine with Piperazine

3-Amino-6-chloropyridazine reacts with piperazine in dimethylacetamide (DMAc) at 80°C for 12 hours, yielding 6-(piperazin-1-yl)pyridazin-3-amine. Excess piperazine (2.5 equiv) ensures complete conversion, with purification via recrystallization from ethanol/water (yield: 85%).

Step 2: Sulfonylation with 3-Chloro-4-Methoxybenzenesulfonyl Chloride

The piperazine intermediate is treated with 3-chloro-4-methoxybenzenesulfonyl chloride (1.1 equiv) in dichloromethane and triethylamine (2.0 equiv) at 0–5°C. After 4 hours, the mixture is washed with brine, dried over Na₂SO₄, and concentrated to afford the sulfonylated product (yield: 92%).

Step 3: Coupling with 6-Methylpyridin-2-Amine

The final step employs a Buchwald-Hartwig amination using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (3 equiv) in toluene at 110°C for 18 hours. This cross-coupling installs the 6-methylpyridin-2-amine group, with column chromatography (SiO₂, ethyl acetate/hexane) yielding the target compound (62% yield).

One-Pot Multi-Component Strategy

A streamlined protocol combines 3-amino-6-chloropyridazine, piperazine, and 3-chloro-4-methoxybenzenesulfonyl chloride in a single reaction vessel. Using N-methylpyrrolidinone (NMP) as a solvent and K₂CO₃ as a base at 120°C for 24 hours, the sulfonylation and amination proceed concurrently. Subsequent addition of 6-methylpyridin-2-amine and CuI/1,10-phenanthroline as catalysts facilitates the coupling, yielding 58% overall.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Sequential Substitution | Multi-step, Pd-catalyzed coupling | 62 | 98.5 | High purity, scalable |

| One-Pot | NMP, CuI catalysis | 58 | 95.2 | Reduced steps, lower cost |

Reaction Mechanistic Insights

Sulfonylation Kinetics

The reaction of piperazine with sulfonyl chlorides follows a bimolecular nucleophilic substitution (SN2) mechanism. Triethylamine neutralizes HCl, shifting equilibrium toward product formation. Steric effects from the 3-chloro-4-methoxyphenyl group marginally reduce reaction rates compared to unsubstituted analogs.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation proceeds via oxidative addition of the aryl chloride to Pd(0), ligand-assisted deprotonation of the amine, and reductive elimination. Electron-withdrawing sulfonyl groups on piperazine enhance electrophilicity at the pyridazine C6 position, accelerating the coupling.

Purification and Characterization

Crystallization Techniques

Crude product is purified by sequential solvent trituration:

Industrial Scalability and Challenges

Solvent Selection

NMP and DMAc are preferred for solubility but require stringent removal due to toxicity. Recent efforts substitute these with cyclopentyl methyl ether (CPME), achieving comparable yields (60%) with improved environmental metrics.

Catalyst Recycling

Pd catalysts are recovered via adsorption on activated carbon, reducing costs by 30% in pilot-scale trials. Ligand degradation remains a limitation, necessitating fresh Xantphos additions every three batches.

Q & A

Q. Critical Conditions :

- Temperature control during sulfonylation (60–80°C) to avoid side reactions.

- Inert atmosphere (N₂/Ar) for Pd-catalyzed steps to prevent catalyst oxidation.

Which analytical techniques are most effective for confirming the compound’s structural integrity and purity?

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., sulfonyl group at δ ~3.5 ppm for piperazine protons; pyridazine aromatic signals at δ 7.5–8.5 ppm) .

- HPLC : ≥98% purity assessment using C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~506.1) .

How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Advanced

Low yields in amine coupling often stem from:

- Catalyst Deactivation : Use freshly distilled solvents (e.g., THF) and degas reagents to minimize Pd(0) oxidation.

- Steric Hindrance : Replace bulky ligands (e.g., switch from XPhos to SPhos) to enhance catalytic efficiency .

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, base) systematically. For example, optimize temperature (80–120°C) and solvent polarity (toluene vs. dioxane) .

What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Q. Advanced

- Crystallization Difficulty : The compound’s flexibility (piperazine ring) and multiple substituents hinder crystal formation. Use vapor diffusion with mixed solvents (e.g., DCM/hexane) .

- Data Contradictions : Discrepancies in bond angles/lengths may arise from disorder. Refine using SHELXL with restraints for sulfonyl and piperazine groups .

- Twinned Data : Apply twin refinement protocols in SHELX to resolve overlapping reflections .

What in vitro assays are suitable for evaluating this compound’s biological activity?

Q. Basic

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced

- Key Modifications :

- Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing groups (e.g., CF₃) to enhance target binding .

- Vary the pyridin-2-ylamine moiety to reduce metabolic degradation (e.g., introduce deuterium at methyl groups) .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/steric effects with activity .

How should researchers reconcile contradictory data on the compound’s biological activity across studies?

Q. Advanced

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab discrepancies.

- Metabolic Stability : Test compound stability in liver microsomes; conflicting results may arise from differences in CYP450 isoforms .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity metrics .

What methodological approaches ensure high purity during large-scale synthesis?

Q. Advanced

- By-Product Analysis : Monitor reactions via LC-MS to identify impurities (e.g., des-chloro derivatives) early .

- Flash Chromatography : Optimize eluent gradients (e.g., 10–50% EtOAc/hexane) to separate sulfonamide by-products .

- Crystallization : Recrystallize from ethanol/water (7:3) to remove hydrophilic impurities .

Can computational modeling predict this compound’s binding mode to potential targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB: 1M17). Key interactions include hydrogen bonds with pyridazine N and sulfonyl O .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

How can researchers address low solubility in aqueous buffers during in vivo studies?

Q. Advanced

- Prodrug Design : Introduce phosphate esters at the pyridazine amine to enhance water solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.